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molecular formula C10H8N2 B1619871 2-Phenylpyrazine CAS No. 29460-97-7

2-Phenylpyrazine

Cat. No. B1619871
M. Wt: 156.18 g/mol
InChI Key: LNJZJDLDXQQJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05892039

Procedure details

Chloropyrazine (20.68 g, 177 mmol) and [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (41.08 g, 77.8 mmol) in dry THF (1.5 L) were mixed and stirred for 80 minutes in a flask (cooled with a water bath) under nitrogen. A solution of phenylmagnesium bromide (3M in Et2O) (103 mL, 309 mmol) was added slowly through a dropping funnel into the cooled brick-red slurry at room temperature under nitrogen over 3.5 hours. After stirring at room temperature overnight, TLC showed that the reaction was complete. 3N HCl (100 mL) was added slowly through a dropping funnel under nitrogen and the mixture was stirred for one hour. The THF layer was separated from the aqueous layer. The aqueous layer was adjusted to pH 12 with 6N NaOH and extracted with EtOAc (100 mL, 3×). The organic fractions (THF and EtOAc) were combined and dried over MgSO4, filtered and concentrated to give a solid. The product was purified by flash chromatography on 300 g of flash grade silica gel in 2.5% EtOAc/CH2Cl2 to give 10.79 gram (69 mmol, 39%) of 2-phenylpyrazine, m.p. 69°-70° C.; FAB MS [M+1]+ 157;
Quantity
20.68 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
41.08 g
Type
catalyst
Reaction Step One
Quantity
103 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
39%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.[C:8]1([Mg]Br)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.Cl>C1COCC1.C1C=CC(P(C2C=CC=CC=2)CCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Ni]Cl>[C:8]1([C:2]2[CH:7]=[N:6][CH:5]=[CH:4][N:3]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:4.5|

Inputs

Step One
Name
Quantity
20.68 g
Type
reactant
Smiles
ClC1=NC=CN=C1
Name
Quantity
1.5 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
41.08 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ni]Cl
Step Two
Name
Quantity
103 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 80 minutes in a flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
(cooled with a water bath) under nitrogen
STIRRING
Type
STIRRING
Details
After stirring at room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The THF layer was separated from the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (100 mL, 3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography on 300 g of flash grade silica gel in 2.5% EtOAc/CH2Cl2

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=CN=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 69 mmol
AMOUNT: MASS 10.79 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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